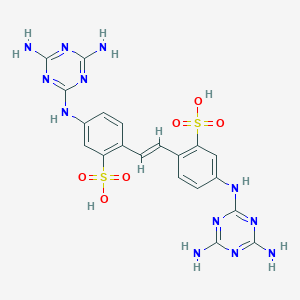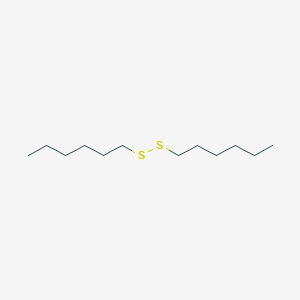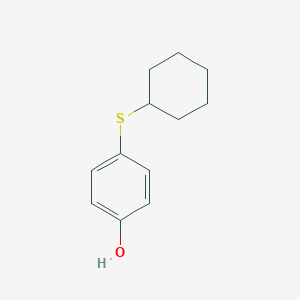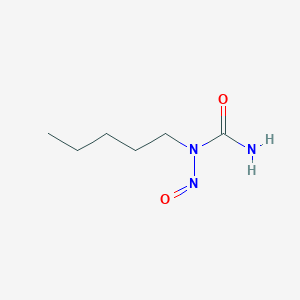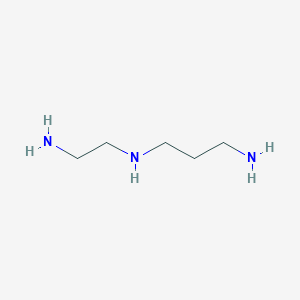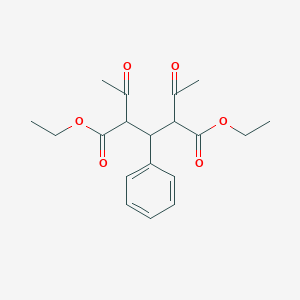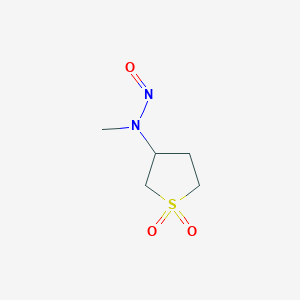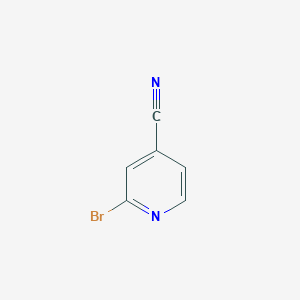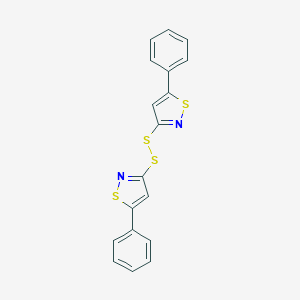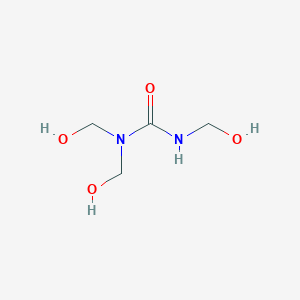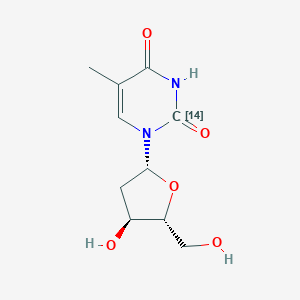
Thymidine-2-14C
Übersicht
Beschreibung
Thymidine-2-14C is a synthetic thymidine nucleoside analogue . It is labeled with C-14 at C2 and is commonly used to measure total nucleic acid in cell proliferation assays . It incorporates into new DNA .
Synthesis Analysis
Thymidine-2-14C can be synthesized in a three-step process starting from trace amounts of urea . This process allows for the rapid introduction of radioactivity in the C2-position of the pyrimidine ring . Thymine is produced within 5 minutes with a 60% yield by cyclocondensation of urea and diethyl β-methylmalate in fuming sulfuric acid .
Molecular Structure Analysis
The molecular formula of Thymidine-2-14C is C10H14N2O5 . It has a monoisotopic mass of 244.093506 Da .
Chemical Reactions Analysis
Thymidine-2-14C is incorporated into adipocyte-derived mesenchymal stem cells (AD-MSCs) without affecting key biological characteristics . These cells can then be tracked and quantified after intravenous transplantation .
Physical And Chemical Properties Analysis
Thymidine-2-14C has a density of 1.5±0.1 g/cm3 . Its refractive index is 1.584 . It has a molar refractivity of 55.8±0.3 cm3 . Its surface tension is 62.3±3.0 dyne/cm . Its molar volume is 166.8±3.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Bacterial Production Measurement : Thymidine-2-14C has been used to measure bacterial production in aquatic environments. However, assumptions regarding its metabolic fate in such environments have raised questions about the accuracy of these measurements. It's noted that only a small fraction of incorporated radioactivity is recovered in the DNA fraction, indicating extensive catabolism of Thymidine-2-14C (Carman, Dobbs, & Guckert, 1988).
Photolability in DNA Labeling : Studies have found that Thymidine-2-14C can exhibit abnormal photolability when used to label DNA in certain cells, such as V79 Chinese hamster cells and bacteriophage T4. This can significantly impact the accuracy and reliability of research findings (Elkind & Ley, 1976).
Tumor Imaging Agents : Thymidine-2-14C analogs have been evaluated for their potential as tumor-imaging agents in mice, particularly for positron emission tomography (PET) imaging. Studies indicate that these compounds accumulate in tumor tissues and are incorporated into tumor DNA, suggesting their potential utility in functional PET tumor imaging (Wang et al., 2002).
In Vivo DNA Synthesis Imaging : Thymidine-2-14C derivatives have been evaluated for in vivo DNA synthesis imaging. This includes studies to develop analogs that are more stable in human blood and can effectively accumulate in proliferating tissues such as tumors, providing valuable insights into cell proliferation and cancer research (Toyohara et al., 2006).
Incorporation into Cellular DNA : Research has shown that Thymidine-2-14C is incorporated into both nuclear and chloroplastic DNAs of certain organisms, such as Chlorella pyrenoidosa, indicating its utility in studying DNA synthesis and metabolism in various biological systems (Dalmon, Bayen, & Rode, 1975).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl(214C)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i10+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYYKKMVGJFEH-HVNIONSBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN([14C](=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60926595 | |
| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-methyl(2-~14~C)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60926595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thymidine-2-14C | |
CAS RN |
13010-45-2 | |
| Record name | Thymidine-2-14C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013010452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-methyl(2-~14~C)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60926595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



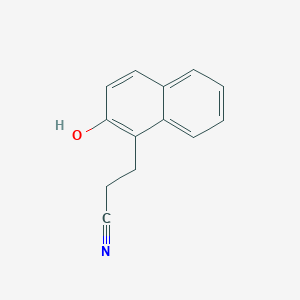
![1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane](/img/structure/B76562.png)

